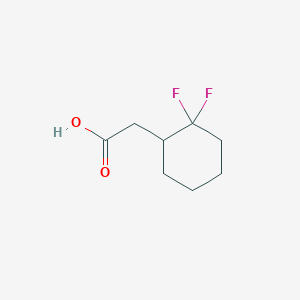

2-(2,2-Difluorocyclohexyl)acetic acid

CAS No.: 1510551-45-7

Cat. No.: VC4243923

Molecular Formula: C8H12F2O2

Molecular Weight: 178.179

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1510551-45-7 |

|---|---|

| Molecular Formula | C8H12F2O2 |

| Molecular Weight | 178.179 |

| IUPAC Name | 2-(2,2-difluorocyclohexyl)acetic acid |

| Standard InChI | InChI=1S/C8H12F2O2/c9-8(10)4-2-1-3-6(8)5-7(11)12/h6H,1-5H2,(H,11,12) |

| Standard InChI Key | PYJHBTUGLMWADR-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)CC(=O)O)(F)F |

Introduction

2-(2,2-Difluorocyclohexyl)acetic acid is a synthetic organic compound that belongs to the class of fluorinated cyclohexyl derivatives. It is characterized by the presence of two fluorine atoms at the 2-position of the cyclohexane ring, which is attached to an acetic acid moiety. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.

Synthesis and Preparation

The synthesis of 2-(2,2-Difluorocyclohexyl)acetic acid typically involves the reaction of difluorocyclohexane derivatives with appropriate reagents to introduce the acetic acid moiety. Specific synthesis methods may vary depending on the starting materials and desired yield.

Biological Activity

-

Antimicrobial Activity: Fluorinated compounds often exhibit enhanced lipophilicity, which can improve their ability to penetrate cell membranes, potentially increasing their antimicrobial efficacy.

-

Pharmacokinetics: The introduction of fluorine atoms can influence the metabolic stability and solubility of compounds, affecting their pharmacokinetic profiles.

Materials Science

-

Stability and Properties: The fluorine atoms in 2-(2,2-Difluorocyclohexyl)acetic acid contribute to its chemical stability and may enhance its suitability for applications requiring resistance to degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume